molecular formula C10H9ClN2 B11902722 8-Chloro-4-methylquinolin-2-amine

8-Chloro-4-methylquinolin-2-amine

Cat. No.: B11902722
M. Wt: 192.64 g/mol
InChI Key: RYOGKKYIXKKBSL-UHFFFAOYSA-N
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Description

8-Chloro-4-methylquinolin-2-amine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinolin-2-amine can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-4-methylquinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methylquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to interact with the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 8-Chloro-2-methylquinolin-4-amine
  • 2-Chloro-8-methylquinolin-4-amine
  • 4-Chloro-8-methylquinolin-2-amine

Comparison: 8-Chloro-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-4-methylquinolin-2-amine

InChI

InChI=1S/C10H9ClN2/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13)

InChI Key

RYOGKKYIXKKBSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Cl)N

Origin of Product

United States

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